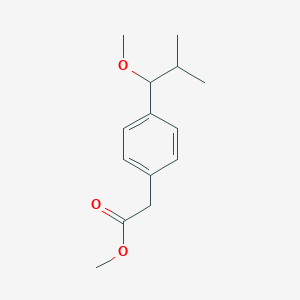![molecular formula C11H13N3O2 B13024845 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a triazine ring, making it a unique scaffold for drug discovery and development.
Métodos De Preparación
The synthesis of 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves several steps. One common method is the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of metal catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral activities. In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of tumor growth and the inhibition of viral replication. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific structure and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, which also exhibit a range of biological activities. For example, brivanib is a related compound that has been studied for its anticancer properties . Other similar compounds include various pyrrolopyrazine derivatives, which have been shown to have antimicrobial and antiviral activities .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7(11(15)16)5-9-3-4-10-6-12-8(2)13-14(9)10/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
Clave InChI |
JYABOEREOJSRHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CC=C2CC(C)C(=O)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



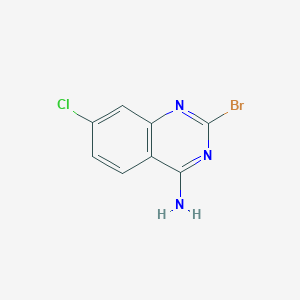
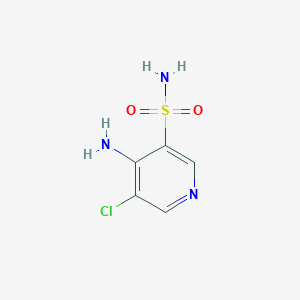
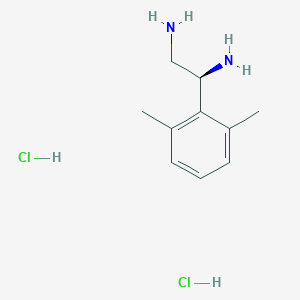
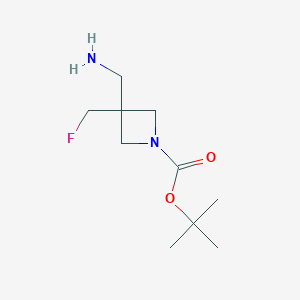

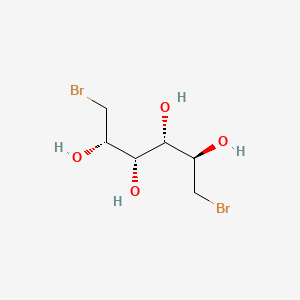
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
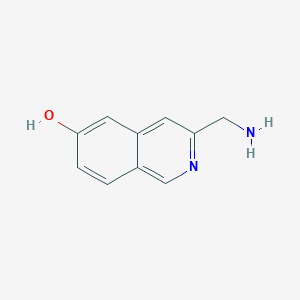


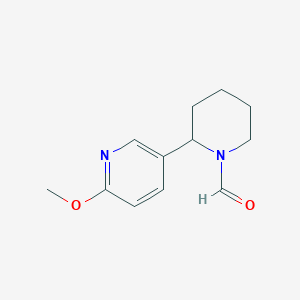
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
